Product packaging for 3-Amino-2,6-piperidinedione(Cat. No.:CAS No. 2353-44-8)

3-Amino-2,6-piperidinedione

Katalognummer: B110489
CAS-Nummer: 2353-44-8
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pyroglutamine is a dicarboximide that is piperidine-2,6-dione substituted at position 3 by an amino group. It is a dicarboximide, a member of piperidones and a primary amino compound. It is functionally related to a piperidine-2,6-dione. It is a conjugate base of a pyroglutamine(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B110489 3-Amino-2,6-piperidinedione CAS No. 2353-44-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-aminopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946287
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-44-8
Record name 3-Amino-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Piperidinedione, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Aminopiperidine 2,6 Dione and Its Stereoisomers

Chemical Synthesis Routes

Chemical synthesis provides robust and scalable methods for the production of 3-aminopiperidine-2,6-dione. The main approaches involve either the modification of a pre-existing piperidine-2,6-dione ring or the construction of the ring from an acyclic precursor like L-glutamine.

Approaches from Piperidine-2,6-dione

A direct method for the synthesis of 3-aminopiperidine-2,6-dione involves the introduction of an amino group onto the piperidine-2,6-dione backbone. This can be achieved through a multi-step process that begins with the preparation of piperidine-2,6-dione itself.

One common strategy is the direct amination of the piperidine-2,6-dione at the 3-position. This process typically uses a suitable amine source under controlled conditions to introduce the amino group. The resulting product is a racemic mixture, which then requires resolution to separate the desired stereoisomer, often the (S)-enantiomer. The final step involves treating the free base with hydrochloric acid to form the more stable hydrochloride salt.

An alternative, though less direct, route could involve the nitration of the piperidine-2,6-dione ring, followed by the reduction of the introduced nitro group to an amine. This two-step sequence is a well-established method for introducing amino groups into various organic scaffolds.

Another potential pathway starts from 3-bromopiperidine-2,6-dione. The bromine atom at the 3-position serves as a good leaving group, which can be displaced by an amino group through a nucleophilic substitution reaction. This approach offers a targeted way to introduce the amine functionality at the desired position on the piperidine (B6355638) ring.

L-Glutamine-Based Synthetic Strategies

Utilizing the readily available and inexpensive amino acid L-glutamine as a starting material is a highly favored and efficient strategy for synthesizing 3-aminopiperidine-2,6-dione, particularly for obtaining the chiral (S)-isomer. google.comsioc-journal.cn This approach typically follows a three-step sequence of protection, cyclization, and deprotection. sioc-journal.cn

The synthesis commences with the protection of the amino group of L-glutamine. google.comsioc-journal.cn A common protecting group used is the tert-butoxycarbonyl (Boc) group, which is introduced under alkaline conditions. google.com This step prevents the amine from interfering in the subsequent cyclization reaction.

The second step is the cyclization of the N-protected glutamine to form the piperidine-2,6-dione ring. google.comsioc-journal.cn This intramolecular reaction is typically carried out under anhydrous conditions using a cyclizing agent like N,N'-carbonyldiimidazole (CDI). mdpi.com The reaction is often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP).

The final step is the deprotection of the amino group to yield the target compound. google.comsioc-journal.cn When a Boc protecting group is used, it is removed under acidic conditions. google.com The product is then typically converted to its hydrochloride salt to enhance stability and facilitate handling. google.com An advantage of this method is that it can avoid the use of protecting groups like carbobenzyloxy (Cbz), which require high-pressure hydrogenation for removal—a process that can be costly and challenging on an industrial scale.

The efficiency and yield of the L-glutamine-based synthesis are highly dependent on the reaction conditions. google.com Research has focused on optimizing these parameters to develop a simple, mild, and scalable process. google.com

For the protection step , the reaction temperature can range from 10-80 °C. google.com The use of a co-solvent may also be employed. google.com

In the cyclization step , anhydrous solvents such as tetrahydrofuran (B95107) (THF), ethanol, or methanol (B129727) are commonly used. google.com The reaction is typically performed at a temperature between 40-70 °C. google.com

Table 1: Optimized Reaction Conditions for L-Glutamine-Based Synthesis

Step Reagents and Catalysts Solvent Temperature Outcome
Protection L-Glutamine, Boc Anhydride (B1165640) Alkaline Medium 10-80°C N-tert-butoxycarbonyl-L-Glutamine
Cyclization N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP) Anhydrous THF, Ethanol, or Methanol 40-70°C N-tert-butoxycarbonyl-3-aminopiperidine-2,6-dione
Deprotection Hydrochloric Acid Methanol, Ethanol, or Ethyl Acetate 0-50°C 3-Aminopiperidine-2,6-dione hydrochloride

Biocatalytic and Chemoenzymatic Synthesis

In the quest for more sustainable and highly selective synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes offer the ability to perform complex chemical transformations with high stereo- and regioselectivity under mild conditions.

Enzymatic Pathways Involving IdgS and its Domains

A notable biocatalytic route to (S)-3-aminopiperidine-2,6-dione involves the enzyme IdgS, which is responsible for the biosynthesis of the microbial blue pigment indigoidine (B1217730). nih.govnih.gov Indigoidine itself is composed of two molecules of 3-aminopiperidine-2,6-dione. nih.govnih.gov

The synthesis begins with the IdgS enzyme loading L-glutamine onto its thiolation (T) domain. nih.gov The thioesterase (TE) domain of IdgS then catalyzes the cyclization of the tethered L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.govnih.gov This intermediate is then typically dehydrogenated by the oxidation (Ox) domain of the same enzyme and dimerized to form indigoidine. nih.govnih.gov

By dissecting the function of these domains, researchers have been able to engineer the IdgS enzyme to act as a biocatalyst specifically for the production of enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govnih.gov A mutant enzyme, IdgS-Ox* R539A, has been developed for this purpose. nih.govnih.govresearchgate.net This engineered biocatalyst can convert L-glutamine into (S)-3-aminopiperidine-2,6-dione with a yield of up to 20.8 ± 1.4% under optimized conditions (pH 9.0 and 30°C). nih.gov

This biocatalytic approach has been successfully integrated into a one-pot chemoenzymatic synthesis . nih.govnih.gov In this process, the enzymatically produced (S)-3-aminopiperidine-2,6-dione is directly used in a subsequent chemical reaction to synthesize more complex molecules, demonstrating the potential of combining biological and chemical methods for efficient drug synthesis. nih.govnih.govresearchgate.net

Development of Biocatalysts for Enantioselective Production

The demand for enantiomerically pure forms of 3-aminopiperidine-2,6-dione, particularly the (S)-enantiomer which is a key pharmacophore in drugs like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), has spurred significant research into biocatalysis. nih.govresearchgate.net Scientists have turned to the natural world to find enzymes capable of producing this chiral molecule with high specificity.

A notable breakthrough came from studying the biosynthesis of indigoidine, a microbial blue pigment. nih.govresearchgate.netsciopen.com Researchers dissected the functions of the enzyme IdgS, which is responsible for producing indigoidine from L-glutamine. nih.govresearchgate.netnih.gov Their investigations revealed that (S)-3-aminopiperidine-2,6-dione is a key biosynthetic intermediate in this pathway. nih.govresearchgate.netsciopen.com

The IdgS enzyme possesses distinct functional domains, including a thioesterase (TE) domain and an oxidation (Ox) domain. The process involves the initial cyclization of L-glutamine by the thioesterase domain to form (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.netsciopen.com Following this, the oxidation domain acts on the intermediate. nih.govsciopen.com

Based on this understanding, a powerful IdgS-derived biocatalyst was engineered for the specific purpose of producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.netsciopen.com By creating a mutant version, designated IdgS-Ox* R539A, researchers were able to develop a biocatalyst that efficiently converts L-glutamine into the desired (S)-enantiomer. nih.govresearchgate.netsciopen.comconsensus.app This enzymatic approach represents a promising strategy for accessing this valuable chemical. researchgate.net

Table 1: Key Biocatalysts in the Production of (S)-3-Aminopiperidine-2,6-dione

BiocatalystSource/OriginFunctionPrecursorProduct
IdgS (Wild Type) Various bacteriaBiosynthesis of the blue pigment indigoidine.L-glutamineIndigoidine
IdgS-Ox R539A*Engineered mutant of IdgSEnantioselective synthesis of (S)-3-aminopiperidine-2,6-dione.L-glutamine(S)-3-aminopiperidine-2,6-dione

Integration of Chemoenzymatic Approaches

Building upon the successful development of biocatalysts, researchers have integrated these enzymatic methods with traditional chemical synthesis to create efficient chemoenzymatic pathways. nih.govresearchgate.net This hybrid approach harnesses the high selectivity of enzymes for the critical stereoselective step and the reliability of chemical reactions for subsequent transformations.

A prime example is the one-pot chemoenzymatic synthesis of thalidomide. nih.govresearchgate.netsciopen.com This process begins with the biocatalytic production of enantiomerically pure (S)-3-aminopiperidine-2,6-dione using the engineered IdgS-Ox* R539A enzyme. nih.gov The lyophilized powder containing the (S)-enantiomer produced from the enzymatic reaction is then directly used in a subsequent chemical step without the need for extensive purification. researchgate.net

In the chemical stage of this one-pot synthesis, the (S)-3-aminopiperidine-2,6-dione is reacted with phthalic anhydride in the presence of triethylamine (B128534) (Et3N) and glacial acetic acid. researchgate.net This reaction, carried out under reflux conditions, yields thalidomide. researchgate.net Although described as a preliminary trial, this two-step, one-pot synthesis successfully produced thalidomide with a reported yield of 20.21 ± 3.5%. researchgate.net This successful proof of concept demonstrates the significant potential of integrating biological and chemical approaches for the synthesis of this important class of drugs. nih.govresearchgate.net Chemoenzymatic strategies are also being explored for the synthesis of a variety of other chiral piperidines, highlighting the broad applicability of this methodology. acs.orgnih.gov

Table 2: One-Pot Chemoenzymatic Synthesis of Thalidomide

StepTypeKey Reagents/CatalystStarting MaterialProduct
1 BiocatalyticIdgS-Ox* R539AL-glutamine(S)-3-aminopiperidine-2,6-dione
2 ChemicalPhthalic anhydride, Triethylamine, Acetic Acid(S)-3-aminopiperidine-2,6-dioneThalidomide

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways

The reactivity of 3-aminopiperidine-2,6-dione is governed by its constituent functional groups, which can undergo several fundamental types of reactions.

Oxidation Reactions

The 3-aminopiperidine-2,6-dione scaffold can undergo oxidation to yield corresponding oxo derivatives. A notable example is found in the biosynthesis of the microbial blue pigment indigoidine (B1217730). In this natural process, (S)-3-aminopiperidine-2,6-dione serves as a key intermediate. nih.govresearchgate.netsciopen.com An FMN-dependent oxidation (Ox) domain within the enzyme IdgS catalyzes the dehydrogenation of (S)-3-aminopiperidine-2,6-dione, which then dimerizes to form indigoidine. nih.govresearchgate.netsciopen.com This enzymatic oxidation highlights a specific pathway for the modification of the piperidine (B6355638) ring system. nih.gov

Reduction Reactions

The carbonyl groups of the piperidine-2,6-dione ring are susceptible to reduction. Depending on the reducing agents and reaction conditions employed, these keto groups can be converted into hydroxyl groups. Furthermore, the entire compound can be reduced to form secondary or tertiary amines, expanding the range of possible derivatives. smolecule.com

Nucleophilic Substitution Reactions

The primary amino group at the 3-position is a key site for nucleophilic substitution reactions. smolecule.com This amine can react with a variety of electrophiles, allowing for the introduction of diverse functional groups. The compound's inherent ability to engage in hydrogen bonding and dipole-dipole interactions enhances its reactivity in these substitutions. scbt.com This reactivity is fundamental to its role as a building block in medicinal chemistry, particularly in the synthesis of isoindolinone scaffolds which are central to the development of cereblon (CRBN)-targeting molecular glue degraders. smolecule.com

Hydrolysis under Varied pH Conditions

Due to the presence of both an amine and imide functionalities within the glutarimide (B196013) ring, 3-aminopiperidine-2,6-dione is susceptible to hydrolysis. smolecule.com This reaction can occur under both acidic and basic conditions. The pH-dependent behavior is influenced by the pKa of the molecule; the parent compound has a predicted pKa of approximately 11.15. smolecule.com The primary amino group is basic and can be protonated under acidic conditions, which is why the compound is often supplied as a hydrochloride salt to improve stability and solubility. smolecule.com

Advanced Synthetic Modifications and Analog Generation

The core structure of 3-aminopiperidine-2,6-dione is a valuable starting point for the synthesis of a wide array of analogs, many with significant pharmacological applications.

Functionalization of the Piperidine Ring System

The functional groups of 3-aminopiperidine-2,6-dione provide handles for extensive synthetic modification and the generation of diverse analogs. It serves as a crucial precursor for the synthesis of important pharmaceutical compounds, including the immunomodulatory drugs lenalidomide (B1683929) and pomalidomide (B1683931). smolecule.com

The versatility of this scaffold is further demonstrated by its use in the creation of Proteolysis-Targeting Chimeras (PROTACs). smolecule.com These are complex molecules designed to induce the degradation of specific target proteins. The 3-aminopiperidine-2,6-dione moiety often serves as the E3 ligase-binding element in these constructs. smolecule.com Research has also explored the synthesis of various substituted derivatives, such as 3-((3-aminophenyl)amino)piperidine-2,6-dione, to create new chemical entities for therapeutic applications. google.com The piperidine ring system is a common and important fragment in drug design, and the ability to functionalize the 3-aminopiperidine-2,6-dione core allows for the development of novel spiropiperidines, condensed piperidines, and other complex heterocyclic structures. dntb.gov.ua

Table 1: Summary of Reaction Pathways for 3-Aminopiperidine-2,6-dione

Reaction Type Reacting Group(s) Products Key Findings
Oxidation Piperidine Ring Oxo derivatives, Dehydrogenated species Can be oxidized to form corresponding oxo derivatives. It is a biosynthetic intermediate for indigoidine via enzymatic dehydrogenation. nih.govresearchgate.net
Reduction Keto Groups Hydroxyl groups, Secondary/Tertiary Amines The keto groups can be converted to hydroxyl groups under reducing conditions. smolecule.com
Nucleophilic Substitution Amino Group Substituted amines The amino group readily reacts with various electrophiles. smolecule.com This is crucial for its use in synthesizing molecular glue degraders. smolecule.com
Hydrolysis Amine and Diketone Moieties Ring-opened products Occurs under both acidic and basic conditions. smolecule.com

Generation of Substituted Derivatives

The chemical scaffold of 3-aminopiperidine-2,6-dione allows for a variety of substitution reactions, primarily targeting its amino group. These modifications are crucial for developing new molecules with specific biological activities.

The primary amino group of 3-aminopiperidine-2,6-dione readily reacts with electrophiles. A common derivatization strategy involves the reaction with various anhydrides and acid chlorides to form amide derivatives. For instance, reaction with homophthalic anhydride (B1165640) or its derivatives in the presence of acetic acid leads to the formation of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.comnih.gov Similarly, condensation with phthalic anhydride under reflux conditions yields N-phthaloyl-3-aminopiperidine-2,6-dione. nih.gov

Another significant class of derivatives is formed through the reaction with substituted benzoyl chlorides. In the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2), 3-aminopiperidine-2,6-dione hydrochloride reacts with in situ-generated benzoyl chlorides to produce a range of substituted benzamido glutarimides. nih.gov The introduction of substituents, such as fluorine atoms, on the benzamide (B126) scaffold has been shown to influence the binding affinity of these derivatives to their biological targets. nih.gov

Furthermore, the core structure can be modified through reactions with other heterocyclic precursors. For example, reacting 3-aminopiperidine-2,6-dione hydrochloride with a substituted isobenzofuran (B1246724) can yield complex isoindole derivatives. google.com Amidation reactions with compounds like substituted 2-chlorobenzoic acids, followed by cyclization, also lead to novel derivatives. tandfonline.com

Table 1: Examples of Substituted Derivatives of 3-Aminopiperidine-2,6-dione

Reactant Resulting Derivative Reaction Conditions
Homophthalic anhydride 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Acetic acid, reflux nih.gov
Substituted benzoyl chlorides Substituted benzamido glutarimides Et3N, CH2Cl2, rt nih.gov
Phthalic anhydride N-phthaloyl-3-aminopiperidine-2,6-dione Et3N, glacial acetic acid, reflux nih.gov
Substituted isobenzofuran-1,3-dione Substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione Acetic acid, imidazole, acetonitrile (B52724) google.com

Linker Chemistry for Conjugate Synthesis

3-Aminopiperidine-2,6-dione and its derivatives are fundamental components in the design of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). In this context, it serves as a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN). nih.gov The synthesis of these conjugates involves attaching a linker molecule to the 3-aminopiperidine-2,6-dione scaffold, which in turn is connected to a ligand for a target protein of interest. google.com

The point of attachment for the linker is a critical aspect of the design. Linkers are typically attached to the phthaloyl ring of thalidomide-like derivatives, which are themselves synthesized from 3-aminopiperidine-2,6-dione. tandfonline.comresearchgate.net For example, linkers can be introduced at the 4- or 5-position of the phthalimide (B116566) ring. nih.govfrontiersin.org

The chemistry used for linker conjugation often involves the formation of stable chemical bonds such as amides or ethers. Amide bond formation is a common strategy, where a carboxylic acid-functionalized linker is coupled with an amino group on the 3-aminopiperidine-2,6-dione derivative. researchgate.net This can be achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov

Alkylation is another method used to attach linkers. For instance, a linker with a reactive group like a primary amine can be alkylated to a suitable position on the CRBN ligand. nih.gov Sonogashira coupling has also been employed to attach linkers containing terminal alkynes to aryl halide-functionalized derivatives of 3-aminopiperidine-2,6-dione. frontiersin.org The choice of linker chemistry and attachment point can significantly impact the efficacy of the resulting PROTAC molecule.

Table 2: Linker Attachment Strategies for 3-Aminopiperidine-2,6-dione Derivatives

Linker Type Attachment Chemistry Reagents
Carboxylic acid-functionalized Amide bond formation HATU/DIPEA in DMF
Amine-functionalized Nucleophilic aromatic substitution DIPEA, NMP nih.gov
Alkyne-functionalized Sonogashira coupling Pd(PPh3)2Cl2, CuI, Et3N frontiersin.org

Biological Activities and Mechanisms of Action

Modulation of Cellular Processes

Enzyme Inhibition Studies

The 3-aminopiperidine-2,6-dione moiety is a cornerstone of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). The primary mechanism through which these agents exert their effects is by targeting and modulating the activity of Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The 3-aminopiperidine-2,6-dione, or glutarimide (B196013) ring, is essential for binding to CRBN. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that would not normally be recognized by this complex.

This targeted protein degradation is central to the compound's activity. For instance, in certain hematological cancers, the binding of lenalidomide (which contains the 3-aminopiperidine-2,6-dione structure) to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival. This leads to the antiproliferative effects observed in multiple myeloma.

Some commercial sources suggest that 3-aminopiperidine-2,6-dione hydrochloride (3AP) inhibits an enzyme referred to as "benzoate" and "pomalidomide synthetase" to block DNA synthesis. biosynth.comsmolecule.com However, these are not standard recognized enzyme names in biochemical literature, and the well-documented and scientifically accepted mechanism for the biological activity of compounds containing the 3-aminopiperidine-2,6-dione moiety is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.

Receptor Binding Interactions

The most significant receptor interaction of 3-aminopiperidine-2,6-dione is its binding to the Cereblon (CRBN) protein. CRBN functions as the substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex. The glutarimide ring of 3-aminopiperidine-2,6-dione fits into a specific binding pocket on CRBN. This binding event is critical as it allosterically modifies the complex, effectively "recruiting" neosubstrate proteins for degradation, which is the basis for the therapeutic effects of IMiDs.

Studies involving the synthesis of derivatives based on the 3-aminopiperidine-2,6-dione scaffold are frequently aimed at optimizing this interaction with CRBN to enhance potency and selectivity for degrading specific target proteins.

Neurotransmission Pathway Involvement

Direct evidence for the involvement of 3-aminopiperidine-2,6-dione itself in neurotransmission pathways is not extensively documented in primary research literature. While the parent compound has been identified in high-resolution metabolomics analyses that screen for neurotransmitters and their metabolites in tissues like the brain, this only confirms its presence and does not delineate a specific functional role in neurotransmission. acs.org The neurological effects associated with its derivatives, such as the sedative properties of (R)-thalidomide, are well-known, but these are complex actions of the larger molecule and not necessarily a direct function of the 3-aminopiperidine-2,6-dione core itself.

Antineoplastic and Immunomodulatory Potentials

Anti-Cancer Cell Line Proliferation Studies

3-Aminopiperidine-2,6-dione serves as a key building block for a class of potent anticancer agents. Research has indicated that the compound itself and its derivatives show activity against a range of cancer cell lines. Studies have reported that 3-aminopiperidine-2,6-dione hydrochloride can inhibit the growth of prostate cancer, leukemia, and multiple myeloma cell lines. smolecule.com However, it was noted to be inactive against HL60, a human promyelocytic leukemia cell line. biosynth.com

More extensive research has focused on novel analogs synthesized using 3-aminopiperidine-2,6-dione as a starting scaffold. These new chemical entities have been tested for their antiproliferative activity against various human cancer cell lines, demonstrating the versatility of the core structure in developing new anticancer candidates.

Table 1: Antiproliferative Activity of Novel Analogs Incorporating the 3-Aminopiperidine-2,6-dione Scaffold

Cancer Cell LineCell TypeRelated Research Findings
Prostate Cancer (PC3)Prostate CarcinomaNovel quinazoline-based thalidomide analogs incorporating the 3-aminopiperidine-2,6-dione structure showed potent antiproliferative activity. mdpi.com
Hepatocellular Carcinoma (HepG-2)Liver CarcinomaNewly synthesized thalidomide analogs demonstrated significant growth inhibitory activity against this cell line. mdpi.com
Breast Cancer (MCF-7)Breast AdenocarcinomaDerivatives of 3-aminopiperidine-2,6-dione exhibited strong antiproliferative effects. mdpi.com
Multiple MyelomaHematological MalignancyThe core structure is fundamental to drugs like lenalidomide and pomalidomide, which are standards of care for this cancer.
Leukemia (general)Hematological MalignancyThe hydrochloride salt has shown inhibitory effects on leukemia cell growth. smolecule.com

Mechanisms of DNA Synthesis Inhibition

While some sources propose that 3-aminopiperidine-2,6-dione inhibits DNA synthesis by blocking a specific, yet unclearly defined, enzyme, the predominant and well-supported antineoplastic mechanism for its derivatives is indirect. biosynth.comsmolecule.com The anticancer effects are primarily a consequence of the CRBN-mediated degradation of key transcription factors necessary for cancer cell proliferation and survival.

By inducing the degradation of proteins like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, IMiDs effectively shut down essential signaling pathways. This leads to cell cycle arrest and apoptosis (programmed cell death), which curtails the growth of the malignancy. Therefore, while the ultimate outcome is an inhibition of tumor growth, which relies on DNA replication, the primary mechanism is not a direct enzymatic blockade of DNA synthesis itself but rather a targeted disruption of the cellular machinery that cancer cells depend on to live and divide.

Antiangiogenic Activity

3-Aminopiperidine-2,6-dione and its derivatives exhibit notable antiangiogenic properties, meaning they can inhibit the formation of new blood vessels. veeprho.com This activity is crucial for its anti-cancer effects, as it targets a tumor's ability to develop a blood supply necessary for its growth and sustenance. smolecule.com The mechanism involves interfering with the secretion of key growth factors, including vascular endothelial growth factor (VEGF), which plays a pivotal role in angiogenesis. tandfonline.comnih.gov Research has shown that analogs of thalidomide, which are built upon the 3-aminopiperidine-2,6-dione scaffold, possess potent antiangiogenic activity. mdpi.com Furthermore, studies on fluorinated derivatives have demonstrated that such chemical modifications can lead to enhanced antiangiogenic efficiency. nih.gov

Regulation of Inflammatory Cytokines (e.g., TNF-α)

A significant mechanism of action for 3-aminopiperidine-2,6-dione-based compounds is the regulation of inflammatory cytokines. Research consistently shows that these compounds can reduce the expression of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation and cancer cell survival. smolecule.comnih.gov For example, certain quinazoline-based analogs incorporating the 3-aminopiperidine-2,6-dione structure have been shown to decrease TNF-α levels in HepG-2 cells from 162.5 pg/mL to as low as 53.4 pg/mL, a potency comparable to thalidomide. mdpi.com

The regulatory activity extends beyond TNF-α to a variety of other pro-inflammatory and anti-inflammatory mediators. Derivatives can inhibit the production of interleukins such as IL-1, IL-6, and IL-12. tandfonline.comnih.govgoogle.com This broad immunomodulatory effect allows these compounds to influence the tumor microenvironment and interfere with signals that promote malignant cell proliferation. tandfonline.com

Cullin Ring E3 Ubiquitin Ligase Modulation

Rather than direct inhibition, 3-aminopiperidine-2,6-dione functions as a modulator of the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically the CRL4 complex. veeprho.comscientificarchives.com The compound itself does not inhibit the enzyme's core function but instead binds to a specific substrate receptor protein within the complex called Cereblon (CRBN). nih.govfrontiersin.org This binding event re-modulates the activity of the CRL4CRBN E3 ligase, fundamentally altering its choice of protein substrates. nih.govfrontiersin.org This unique mechanism of action, where the compound induces a new function in the ligase complex, is central to its therapeutic effects.

T Cell Co-stimulation and NK Cell-Mediated Cytotoxicity Enhancement

Compounds containing the 3-aminopiperidine-2,6-dione structure demonstrate powerful immunomodulatory effects by enhancing the activity of key immune cells. veeprho.com They provide a co-stimulatory signal for T cells, leading to increased proliferation and the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). google.comencyclopedia.pub Lenalidomide, a well-known derivative, is estimated to be 100 to 1000 times more potent than thalidomide in stimulating T-cell proliferation. mdpi.com

This T-cell activation, particularly the increased production of IL-2, indirectly activates Natural Killer (NK) cells. portico.org Direct effects have also been observed, with derivatives leading to an increase in the number of NK cells and enhancing their natural and antibody-dependent cell-killing capabilities against tumor cells. google.comportico.org This dual enhancement of T cell and NK cell function contributes significantly to the anti-tumor immunity elicited by these compounds. mdpi.com

Targeted Protein Degradation (TPD) via Cereblon (CRBN) Modulation

The primary mechanism through which 3-aminopiperidine-2,6-dione and its derivatives exert their pleiotropic effects is by hijacking the ubiquitin-proteasome system. This is achieved through specific binding to the Cereblon (CRBN) protein, initiating a cascade that leads to the targeted degradation of specific proteins.

Binding Affinity to CRBN Protein

The glutarimide ring of 3-aminopiperidine-2,6-dione is the essential pharmacophore responsible for binding to Cereblon (CRBN), which acts as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov This interaction occurs within a specific binding pocket on the CRBN protein. tandfonline.com The affinity of this binding can be measured and is a critical determinant of the compound's potency.

The binding affinity, often expressed as an IC50 value (the concentration required to inhibit 50% of binding), varies based on the chemical modifications made to the core 3-aminopiperidine-2,6-dione structure. For instance, fluorination of the benzamide (B126) moiety attached to the core structure has been shown to increase binding affinity. acs.org

Table 1: Binding Affinities of 3-Aminopiperidine-2,6-dione Derivatives to CRBN

Binding affinity was determined via a competitive microscale thermophoresis (MST) assay against the human CRBN thalidomide binding domain (hTBD).

CompoundStructureR GroupsIC50 (μM)
6a N-(2,6-dioxo-3-piperidyl)benzamideR1-R5 = H127 ± 40
6b N-(2,6-dioxo-3-piperidyl)-perfluorobenzamideR1-R4 = F, R5 = H65 ± 26
8a 4-amino-N-(2,6-dioxo-3-piperidyl)benzamideR2 = NH₂, R1,R3-R5 = H107 ± 45
8d 4-amino-2-fluoro-N-(2,6-dioxo-3-piperidyl)benzamideR2 = NH₂, R1 = F, R3-R5 = H63 ± 16
8e 4-amino-N-(2,6-dioxo-3-piperidyl)benzamideR5 = NH₂, R1-R4 = H74 ± 14

Data sourced from Levering Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. acs.orgresearchgate.net

Induction of Ubiquitination and Degradation of Target Proteins (e.g., IKZF1, IKZF3, CK1α)

The binding of a 3-aminopiperidine-2,6-dione-based compound to CRBN acts as a "molecular glue," altering the surface of the ligase complex. acs.org This altered surface gains the ability to recognize and bind proteins that it would not normally interact with, known as neosubstrates. google.com

Once these neosubstrates are recruited to the CRL4CRBN complex, they are tagged with ubiquitin molecules. This ubiquitination marks the protein for destruction by the proteasome, a cellular machine that degrades unwanted or damaged proteins. This induced degradation of specific target proteins is the ultimate driver of the compound's biological effects.

Key neosubstrates targeted for degradation by this mechanism include:

IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors essential for B-cell development and survival. Their degradation is a primary mechanism for the anti-myeloma activity of immunomodulatory drugs (IMiDs). nih.govfrontiersin.orgacs.org

Casein Kinase 1α (CK1α): Degradation of this protein is specifically associated with the therapeutic effect of lenalidomide in patients with myelodysplastic syndromes with a specific chromosomal deletion (del(5q)). acs.orgacs.org

This process of induced protein degradation highlights how a small molecule can fundamentally rewire a cell's protein landscape to achieve a therapeutic outcome.

The Pivotal Role of 3-Aminopiperidine-2,6-dione in Oncology: A Review of its Biological Mechanisms

The chemical compound 3-Aminopiperidine-2,6-dione, a piperidine (B6355638) derivative, stands as a cornerstone in the development of potent anti-cancer therapies. While much of the extensive research has focused on its highly effective analogs, lenalidomide and pomalidomide, the inherent biological activities of the parent compound are of significant scientific interest. This article delves into the specific mechanisms of action of 3-Aminopiperidine-2,6-dione and its derivatives, focusing on their roles in inducing cell cycle arrest and activating apoptotic pathways in cancer cells.

The anticancer properties of 3-Aminopiperidine-2,6-dione and its derivatives are multifaceted, primarily revolving around their ability to halt the proliferation of malignant cells and trigger their programmed cell death. These actions are the result of complex interactions with various cellular pathways and molecular targets.

Cell Cycle Arrest

One of the key mechanisms through which 3-Aminopiperidine-2,6-dione and its derivatives exert their anti-tumor effects is by inducing cell cycle arrest, effectively stopping cancer cells from dividing and multiplying.

Research has shown that derivatives of 3-Aminopiperidine-2,6-dione, such as lenalidomide, can cause a dose-dependent cell cycle arrest in the G0/G1 phase in cancer cell lines, including Burkitt's Lymphoma. tandfonline.com This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21waf-1, a crucial regulator of the cell cycle. tandfonline.com The increased expression of p21 leads to a reduction in the activity of CDK2, a key enzyme for G1/S phase transition. tandfonline.com

In other cancer models, such as myelodysplastic syndromes (MDS), lenalidomide has been observed to induce G2/M arrest. tandfonline.com This is attributed to the inhibition of phosphatases like Cdc25C, which are essential for the G2/M checkpoint. tandfonline.com Some studies also suggest that lenalidomide can indirectly inhibit PP2A, leading to the inactivation of Cdc25C and subsequent G2/M arrest and apoptosis.

The effects on the cell cycle are not uniform across all cell types and can be dependent on the specific genetic makeup of the cancer. For instance, in multiple myeloma cells, lenalidomide has been linked to G1 phase growth arrest. chemicalbook.com

Interactive Data Table: Cell Cycle Arrest Mechanisms of 3-Aminopiperidine-2,6-dione Derivatives

CompoundCell Line(s)Phase of Cell Cycle ArrestKey Molecular Targets/Pathways
LenalidomideBurkitt's LymphomaG0/G1Upregulation of p21waf-1, inhibition of CDK2
LenalidomideMyelodysplastic Syndromes (MDS)G2/MInhibition of Cdc25C, indirect inhibition of PP2A
LenalidomideMultiple MyelomaG1Downregulation of IL-6

Apoptotic Pathway Activation

Beyond halting cell proliferation, 3-Aminopiperidine-2,6-dione and its derivatives are potent inducers of apoptosis, or programmed cell death, in malignant cells. This is a critical aspect of their therapeutic efficacy.

The parent compound, 3-Aminopiperidine-2,6-dione hydrochloride, has demonstrated the ability to induce apoptosis in prostate cancer cells. It is suggested that this may occur through the inhibition of DNA synthesis. biosynth.com

The derivatives of 3-Aminopiperidine-2,6-dione, lenalidomide and pomalidomide, activate apoptosis through multiple intricate pathways. A central mechanism involves the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to the cereblon (CRBN) protein, these drugs alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key survival proteins for cancer cells, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma. The degradation of these transcription factors is a direct trigger for apoptosis.

Furthermore, these compounds can induce apoptosis through the activation of caspase cascades. Lenalidomide has been shown to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. chemicalbook.com Both lenalidomide and pomalidomide can also induce apoptosis via the intrinsic, or mitochondrial, pathway. This is evidenced by the release of cytochrome c from the mitochondria. chemicalbook.com Pomalidomide has been shown to promote apoptosis by targeting the electron transfer flavoprotein alpha subunit (ETFA), which is involved in mitochondrial energy production. wipo.int

The immunomodulatory effects of these compounds also contribute to apoptosis. By enhancing the activity of natural killer (NK) cells and T cells, they promote the immune system's ability to recognize and eliminate cancer cells. chemicalbook.com

Interactive Data Table: Apoptotic Pathways Activated by 3-Aminopiperidine-2,6-dione and its Derivatives

CompoundCancer Type/Cell LineApoptotic MechanismKey Molecular Targets/Pathways
3-Aminopiperidine-2,6-dione HClProstate CancerInhibition of DNA synthesisNot fully elucidated
LenalidomideMultiple MyelomaCRL4^CRBN^-mediated degradation of IKZF1/IKZF3Cereblon (CRBN), IKZF1, IKZF3
LenalidomideMultiple MyelomaCaspase activationCaspase-8
PomalidomideMultiple MyelomaMitochondrial pathway, Caspase activationElectron Transfer Flavoprotein Alpha (ETFA)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Stereochemistry on Biological Activity (S- vs. R-enantiomers)

The 3-aminopiperidine-2,6-dione moiety is the core pharmacophore of thalidomide (B1683933) and its well-known analogues, lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov Initial studies of thalidomide, which was administered as a racemate, uncovered stark differences in the biological effects of its two enantiomers. nih.gov

The (S)-enantiomer is primarily responsible for the potent immunomodulatory and anti-angiogenic activities that have made these drugs valuable in treating multiple myeloma and other conditions. nih.gov Structural studies have shown that the (S)-enantiomer is preferentially bound by the protein cereblon (CRBN), a crucial component of an E3 ubiquitin ligase complex. mdpi.compnas.org This binding event is the cornerstone of the therapeutic mechanism of immunomodulatory drugs (IMiDs). Conversely, the (R)-enantiomer is associated with the sedative and antiemetic properties of thalidomide. nih.gov The teratogenic effects, which led to the tragic birth defects associated with thalidomide in the 1960s, are attributed to the (S)-isomer. nih.govmdpi.com

Despite the distinct activities of the individual enantiomers, the two forms can rapidly interconvert under physiological conditions through racemization. nih.gov This has complicated the development of chirally pure drugs. nih.gov However, the clear distinction in activity underscores the critical importance of stereochemistry in drug design. The (S)-enantiomer is generally favored for therapeutic applications in protein degradation and other modern medicinal chemistry strategies. smolecule.com

EnantiomerPrimary Biological ActivityKey Molecular Interaction
(S)-3-aminopiperidine-2,6-dioneImmunomodulatory, Anti-angiogenic, Teratogenic nih.govPreferential binding to Cereblon (CRBN) mdpi.compnas.org
(R)-3-aminopiperidine-2,6-dioneSedative, Antiemetic nih.govExhibits reduced efficacy or different biological targets smolecule.com

Rational Design of Analogues and Derivatives

The 3-aminopiperidine-2,6-dione scaffold serves as a foundational building block in the synthesis of more complex and potent therapeutic agents. encyclopedia.pub Rational drug design has focused on modifying this core structure to enhance desired activities, improve specificity, and reduce unwanted side effects.

The modification of the thalidomide structure has led to the development of second and third-generation analogues with significantly improved therapeutic profiles. nih.gov These modifications primarily involve the addition of substituents to the phthaloyl ring, which is attached to the nitrogen of the 3-aminopiperidine-2,6-dione core.

AnalogueKey SubstituentImpact on Activity
LenalidomideAmino group at position 4 of the phthaloyl ring (relative to thalidomide) and removal of one carbonyl group50,000 times more potent than thalidomide as a TNF-α inhibitor; reduced neurological toxicity and teratogenicity. nih.gov
PomalidomideAmino group at position 4 of the phthaloyl ringDirectly inhibits myeloma cell proliferation; more potent than thalidomide and lenalidomide as a TNF-α inhibitor. encyclopedia.pubnih.gov
Avadomide (CC-122)Quinazolinone ring system instead of phthaloylDemonstrates antitumor and immunomodulatory effects. pnas.orgnih.gov

The 3-aminopiperidine-2,6-dione moiety has become a vital component in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's degradation. nih.gov In many PROTACs, a derivative of thalidomide or lenalidomide acts as the E3 ligase ligand, binding to CRBN. nih.gov

The linker connecting the CRBN ligand to the POI-binding ligand is a critical determinant of the PROTAC's efficacy. diva-portal.org The length, composition, and attachment point of the linker govern the formation and stability of the ternary complex (POI-PROTAC-CRBN). nih.govnih.gov A linker that is too short or too long can prevent the proper orientation of the POI and the E3 ligase, inhibiting ubiquitination and degradation. Systematic modifications of linker properties, such as length, hydrophobicity, and flexibility, are essential for optimizing the degradation efficiency of a PROTAC. diva-portal.orgbiorxiv.org Researchers often synthesize a series of PROTACs with varying linker lengths (e.g., using polyethylene (B3416737) glycol (PEG) chains of different units) to identify the optimal spatial arrangement for effective ternary complex formation. diva-portal.orgbiorxiv.org

Comparative Studies with Structurally Similar Compounds (e.g., Thalidomide Analogues)

Comparative analyses of thalidomide and its analogues, lenalidomide and pomalidomide, highlight the successful application of SAR principles. All three compounds share the 3-aminopiperidine-2,6-dione core, which is essential for their interaction with CRBN. nih.gov However, subtle modifications to the attached phthaloyl ring system have resulted in dramatic differences in potency and clinical utility.

Thalidomide itself has relatively weak activity. nih.gov Lenalidomide, developed through these SAR studies, is a much more potent inhibitor of tumor necrosis factor-alpha (TNF-α) and has a better side-effect profile. nih.gov Pomalidomide represents a further optimization, demonstrating even greater potency in inhibiting myeloma cell growth and modulating the immune system. encyclopedia.pubgoogle.com These compounds work by hijacking the CRBN E3 ligase to induce the degradation of specific substrate proteins, such as the transcription factors Ikaros and Aiolos, which are essential for myeloma cell survival. googleapis.com The increased potency of the newer analogues is linked to their enhanced ability to induce the formation of the ternary complex between CRBN and these neosubstrates.

CompoundRelative Potency (TNF-α Inhibition)Key Therapeutic Use
ThalidomideBaseline nih.govMultiple Myeloma, Erythema Nodosum Leprosum bohrium.com
Lenalidomide~50,000x > Thalidomide nih.govMultiple Myeloma, Myelodysplastic Syndromes google.com
Pomalidomide~10x > Lenalidomide nih.govRelapsed/Refractory Multiple Myeloma google.com

Applications in Pharmaceutical and Biomedical Research

Role as a Pharmaceutical Intermediate

3-Aminopiperidine-2,6-dione is a pivotal chemical building block in the pharmaceutical industry. Its significance grew in the early 21st century with the development of key immunomodulatory drugs. smolecule.com The compound's synthetic accessibility, often starting from inexpensive materials like L-glutamine, has made it a cornerstone for the industrial-scale production of certain therapeutics. smolecule.comgoogle.com

3-Aminopiperidine-2,6-dione, also known as 3-aminoglutarimide, is the essential pharmacophore (the active part of a molecule) for thalidomide (B1683933) and its more potent, second-generation analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govresearchgate.net These drugs are widely used in the treatment of hematological cancers, such as multiple myeloma. smolecule.comnih.gov The synthesis of these drugs involves chemically joining the 3-aminopiperidine-2,6-dione core structure with other chemical moieties. tandfonline.comgoogle.com For instance, the preparation of lenalidomide and pomalidomide explicitly identifies 3-aminopiperidine-2,6-dione hydrochloride as a key intermediate raw material. google.com The specific arrangement of the amine and carbonyl groups within the piperidine (B6355638) ring is crucial for the distinct pharmacological profile of these drugs. smolecule.com

Drug NameTherapeutic ClassRole of 3-Aminopiperidine-2,6-dione
Lenalidomide Immunomodulator, AntineoplasticCore structural component and key intermediate in synthesis. google.com
Pomalidomide Immunomodulator, AntineoplasticCore structural component and key intermediate in synthesis. google.comnih.gov
Thalidomide ImmunomodulatorThe original compound for which it is the core pharmacophore. nih.govgoogleapis.com

Development of Novel Therapeutic Agents

Beyond its role as an intermediate for existing drugs, 3-aminopiperidine-2,6-dione is a valuable scaffold for the discovery and development of new medicines. smolecule.comgoogleapis.com Its inherent biological activities and structural features make it an attractive starting point for medicinal chemists. smolecule.com

3-Aminopiperidine-2,6-dione serves as a lead compound in drug discovery, particularly in oncology. smolecule.com A "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal structure and activity that requires modification to create a better drug. Research has shown that 3-aminopiperidine-2,6-dione itself possesses anti-cancer and anti-angiogenic (inhibiting new blood vessel formation) properties. smolecule.comveeprho.com These intrinsic activities position it as a valuable candidate for further chemical modifications aimed at enhancing efficacy, specificity, and other pharmacological properties to develop novel therapeutic agents. smolecule.comnbinno.com

A significant modern application of the 3-aminopiperidine-2,6-dione structure is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. They consist of two active domains joined by a chemical linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. nih.gov

The glutarimide (B196013) moiety of 3-aminopiperidine-2,6-dione is the structural basis for ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase. tandfonline.comnih.gov In the design of many PROTACs, a thalidomide- or lenalidomide-based molecule (which contains the 3-aminopiperidine-2,6-dione core) serves as the E3 ligase-recruiting ligand. This part of the PROTAC engages CRBN, bringing the entire E3 ligase complex into close proximity with the target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov This strategy allows for the catalytic degradation of proteins that have been traditionally difficult to inhibit. nih.gov

Research Tools and Reference Standards

In addition to its direct role in drug synthesis and discovery, 3-aminopiperidine-2,6-dione is an important tool in the laboratory setting, particularly for analytical chemistry.

3-Aminopiperidine-2,6-dione hydrochloride is used as a pharmaceutical reference standard. pharmaffiliates.comlgcstandards.com Reference standards are highly purified compounds used as a benchmark for quality control and analytical testing. In the context of pharmaceutical manufacturing and research, this compound is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). google.com These methods are essential for confirming the identity and purity of the intermediate itself, as well as for detecting it as a potential impurity in the final drug products like lenalidomide. pharmaffiliates.comlgcstandards.com Using a certified reference standard ensures that analytical measurements are accurate, precise, and reproducible. researchgate.net

Application in Quality Control and Traceability Studies

The chemical compound 3-Aminopiperidine-2,6-dione, particularly in its hydrochloride salt form, serves a critical function in the pharmaceutical industry as a reference standard. axios-research.com Its well-characterized nature makes it suitable for quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.com As a reference standard, it is employed in the development and validation of analytical methods (AMV) designed to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. axios-research.com

The use of 3-Aminopiperidine-2,6-dione hydrochloride is integral for establishing traceability against official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com This ensures that analytical results are accurate and comparable across different laboratories and manufacturing sites, which is a fundamental requirement for regulatory compliance. By providing a benchmark, it allows for the precise quantification of the compound and its related impurities in drug substances and products.

Table 1: Applications of 3-Aminopiperidine-2,6-dione in Quality Control

Application Area Specific Use Purpose
Analytical Method Development Reference Material To develop new analytical procedures for identifying and quantifying the compound.
Method Validation (AMV) Control Standard To confirm the reliability, accuracy, and precision of analytical methods. axios-research.com
Quality Control (QC) Testing Purity and Identity Standard To test batches of APIs and intermediates for quality and consistency during synthesis. axios-research.com
Traceability Pharmacopeial Reference To ensure analytical results are traceable to recognized standards (e.g., USP, EP). axios-research.com

| Impurity Profiling | Impurity Reference | To identify and quantify specific impurities during the manufacturing process. |

Deuterium Labeling for Drug Development Studies

Isotopic labeling is a powerful technique in pharmaceutical research that provides detailed insights into a drug's behavior within biological systems. musechem.com This process involves incorporating stable isotopes, such as deuterium (²H or D), into a drug molecule to trace its absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.comnih.govresearchgate.netchemicalsknowledgehub.com

(R)-3-Aminopiperidine-2,6-dione-d hydrochloride is the deuterium-labeled form of the (R)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride. medchemexpress.com The substitution of hydrogen with deuterium, a heavier and stable isotope, allows researchers to use the molecule as a tracer in quantitative studies during the drug development process. medchemexpress.com This is particularly valuable in mass spectrometry-based analyses, where the mass difference allows for clear differentiation and quantification of the drug and its metabolites from endogenous molecules. nih.govresearchgate.net

Deuteration has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to reduced metabolism, potentially improving a drug's metabolic stability and half-life. nih.gov In the context of drug discovery, deuterium labeling is used at early stages to overcome pharmacokinetic challenges. nih.gov

Table 2: Comparison of 3-Aminopiperidine-2,6-dione and its Deuterated Analog

Property Standard Compound ((R)-3-Aminopiperidine-2,6-dione hydrochloride) Deuterated Compound ((R)-3-Aminopiperidine-2,6-dione-d hydrochloride)
Primary Use Chemical intermediate; reference standard Tracer for drug development studies. medchemexpress.com
Isotopic Composition Natural isotopic abundance of hydrogen. Enriched with deuterium (²H). medchemexpress.com
Molecular Formula C₅H₉ClN₂O₂ C₅H₈DClN₂O₂
Molecular Weight ~164.59 g/mol ~165.60 g/mol medchemexpress.com

| Key Application | Synthesis of APIs like Lenalidomide and Pomalidomide. loftylabs.ingoogle.com | Studying pharmacokinetics and metabolic profiles. medchemexpress.com |

Preclinical Investigation and Computational Studies

In Vitro and In Vivo Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its oral bioavailability and dosing regimen. For "3-Aminopiperidine-2,6-dione," this has been assessed using both in vitro and in vivo models. In vitro studies often utilize human and animal liver microsomes to investigate the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Research has indicated that "3-Aminopiperidine-2,6-dione" is a key component in studies focused on the hydrolytic degradation and primary metabolic pathways of more complex molecules like thalidomide (B1683933) in animal and human liver microsomes as-1.co.jpsrdpharma.com. The stability of piperidine-derived compounds has been evaluated in human and rat liver microsomes, with half-life values being a key parameter. For instance, a related piperidine (B6355638) derivative showed a half-life of over 240 minutes in human liver microsomes and above 60 minutes in rat liver microsomes, suggesting significant metabolic stability nih.gov. Such studies help in understanding how structural modifications can influence metabolic clearance. The data from these assessments are pivotal for predicting the in vivo behavior of the compound.

Below is a representative data table summarizing the kind of metabolic stability data generated in such studies.

Biological MatrixSpeciesHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver MicrosomesHuman>240Low
Liver MicrosomesRat>60Moderate

In Silico Modeling and Simulation

Computational, or in silico, methods have become indispensable tools in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicological properties. These approaches save considerable time and resources by identifying potentially problematic candidates before they reach more advanced and costly stages of testing.

In silico ADMET prediction for "3-Aminopiperidine-2,6-dione" involves the use of various computational models to estimate its physicochemical and pharmacokinetic properties. These models are built on large datasets of known compounds and their experimentally determined ADMET characteristics. Properties such as oral bioavailability, blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450 are assessed researchgate.netmdpi.com.

Computational tools and web servers are employed to calculate a range of molecular descriptors and predict ADMET-related parameters. This integrated in-silico approach allows for a rapid and reliable assessment of a compound's drug-like properties researchgate.netresearchgate.net. The predictions for "3-Aminopiperidine-2,6-dione" and similar molecules suggest favorable characteristics for oral administration and systemic distribution.

The following table presents a typical set of predicted ADMET properties for a compound like "3-Aminopiperidine-2,6-dione."

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral absorption potential.
Caco-2 PermeabilityModerate to HighLikely to be well-absorbed across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for central nervous system side effects.
Plasma Protein BindingModerateAdequate free fraction to exert therapeutic effects.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal ExcretionPredicted as a potential routeMay be cleared through the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "3-Aminopiperidine-2,6-dione," this has been particularly insightful in understanding its interaction with its primary biological target, the protein Cereblon (CRBN) nih.govnih.govgoogle.comumich.edutandfonline.com. Cereblon is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex tandfonline.com.

Docking studies have revealed that the glutarimide (B196013) ring of "3-Aminopiperidine-2,6-dione" fits into a specific binding pocket within the Cereblon protein nih.gov. The interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts. The amino group of the compound is crucial for these interactions, forming key hydrogen bonds with specific amino acid residues in the binding site. This detailed analysis of the binding site helps in the rational design of new derivatives with improved affinity and selectivity.

A study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, which contain the "3-Aminopiperidine-2,6-dione" moiety, confirmed a nice fitting of these compounds into the active sites of CRBN nih.govtandfonline.com. These computational insights are invaluable for the structure-activity relationship (SAR) studies and for the optimization of lead compounds.

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (ΔG)
Cereblon (CRBN)TRP380, TRP400, GLU377Hydrogen Bonding, π-π StackingFavorable

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets

While the initial therapeutic success of 3-aminopiperidine-2,6-dione derivatives like thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), was centered on their immunomodulatory and anti-angiogenic effects, current research is significantly broadening the horizon of their biological targets. A primary focus of this exploration is in the field of targeted protein degradation.

The 3-aminopiperidine-2,6-dione moiety is a highly effective binder for Cereblon (CRBN), a substrate receptor of the cullin-ring E3 ubiquitin ligase complex. This interaction is being ingeniously exploited in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link a target protein of interest to an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. This technology effectively turns the cell's own protein disposal system against disease-causing proteins.

Derivatives of 3-aminopiperidine-2,6-dione serve as the E3 ligase-binding component in a vast number of PROTACs currently under development. This opens up the possibility of targeting a wide array of proteins previously considered "undruggable." Research is actively pursuing PROTACs for targets implicated in a range of diseases, as detailed in the table below.

Therapeutic AreaPotential Protein Targets for DegradationReference
Oncology Kinases, Transcription Factors, Nuclear Receptors
Neurodegenerative Diseases Tau protein
Immune Disorders Inflammatory pathway proteins
Viral Infections Hepatitis C virus protein NS3

Beyond CRBN, researchers are also investigating the potential to modify the 3-aminopiperidine-2,6-dione scaffold to interact with other E3 ligases. Of the more than 600 E3 ligases in the human body, fewer than ten have been harnessed for targeted protein degradation, representing a significant area for growth. Exploration into targeting ligases such as the cellular inhibitor of apoptosis protein 1 (cIAP) and β-transducing repeat-containing protein (β-TRCP) is underway, which could expand the scope and selectivity of protein degraders.

Furthermore, research continues into the compound's other biological activities, including its anti-inflammatory, anti-angiogenic, and direct anti-cancer properties against cancers like prostate, leukemia, and multiple myeloma through mechanisms such as DNA synthesis inhibition.

Development of Advanced Synthetic Methodologies

The growing demand for 3-aminopiperidine-2,6-dione and its derivatives for both research and clinical applications necessitates the development of more efficient, scalable, and sustainable synthetic methods. Historically, syntheses often involved protecting groups like carbobenzyloxy, which required high-pressure catalytic hydrogenation for removal—a process that is costly and not ideal for large-scale industrial production.

Modern chemical synthesis has evolved to overcome these challenges. Current methods often involve a three-step process starting from L-Glutamine: protection of the amino group, cyclization to form the piperidine (B6355638) ring, and subsequent deprotection. These routes are designed to use milder reaction conditions and avoid hazardous reagents, making the process more cost-effective and amenable to industrialization.

A particularly innovative frontier is the development of biocatalytic and chemoenzymatic approaches. Researchers have discovered that (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of the microbial blue pigment indigoidine (B1217730). By dissecting the biosynthetic pathway, scientists have engineered an enzyme, derived from IdgS, that can efficiently produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione from L-glutamine. This biocatalytic method offers high selectivity and operates under environmentally benign conditions. As a proof of concept, this enzymatic approach has been successfully integrated into a one-pot chemoenzymatic synthesis of thalidomide, highlighting the potential of merging biological and chemical techniques for pharmaceutical production.

Synthesis ApproachKey FeaturesAdvantagesReference
Historical Chemical Synthesis Carbobenzyloxy protection, high-pressure hydrogenation.Established routes.
Modern Chemical Synthesis Three-step process from L-Glutamine (protection, cyclization, deprotection).Milder conditions, avoids high-pressure hydrogenation, better for industrial scale.
Biocatalytic Synthesis Uses engineered IdgS-derived enzyme.High enantiomeric purity, environmentally friendly, sustainable.
Chemoenzymatic Synthesis Combines biocatalytic and chemical steps in one pot.Increased efficiency, streamlined process.

Clinical Translation Prospects of Derivatives

The clinical utility of direct derivatives of 3-aminopiperidine-2,6-dione is already well-established. Lenalidomide and pomalidomide are approved treatments for several hematological cancers, including multiple myeloma and myelodysplastic syndrome. The future, however, lies in the clinical translation of a new generation of more complex derivatives, particularly PROTACs.

A first wave of PROTAC drugs, many of which incorporate a 3-aminopiperidine-2,6-dione-based CRBN ligand, is currently undergoing clinical trials, primarily in oncology. The success of these trials would represent a paradigm shift in medicine, validating targeted protein degradation as a major therapeutic modality and significantly expanding the "druggable" proteome. The prospects for these derivatives are immense, offering potential treatments for patients who are refractory to existing therapies.

Interdisciplinary Research Opportunities

The continued development of 3-aminopiperidine-2,6-dione-based therapeutics is inherently an interdisciplinary endeavor, requiring collaboration across multiple scientific fields.

Chemistry and Biology: The design and synthesis of novel PROTACs and other derivatives require a deep synergy between medicinal chemists, who create the molecules, and structural and cell biologists, who elucidate the complex interactions between the derivative, the target protein, and the E3 ligase. Understanding the formation and dynamics of the ternary complex is crucial for designing more potent and selective degraders.

Biotechnology and Chemical Engineering: The advancement of biocatalytic synthesis methods represents a convergence of microbiology, enzymology, and process engineering. Optimizing microbial strains, engineering enzymes for greater efficiency, and designing bioreactors for large-scale production are key challenges that demand interdisciplinary solutions.

Pharmacology and Computational Science: The use of network pharmacology and molecular docking studies to identify new therapeutic applications, as seen with the investigation of DOPA-33 for NAFLD, highlights the growing importance of computational biology in drug discovery. These approaches can help predict new targets and mechanisms of action, guiding laboratory research.

Materials Science and Medicine: The development of drug-eluting medical devices, such as the Skt35-coated catheters, is a prime example of collaboration between materials scientists, who design the delivery platform, and medical researchers, who evaluate its efficacy and biocompatibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-aminopiperidine-2,6-dione, and how can reaction yields be optimized?

  • Methodological Answer : A widely used method involves heating 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione in pyridine at 110°C for 18 hours under reflux. The reaction mixture is cooled, concentrated under reduced pressure, and purified via column chromatography (e.g., 5% MeOH/CH₂Cl₂). Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent purity, and extended reaction times. Lower yields (e.g., 33%) may result from incomplete coupling or side reactions, necessitating iterative TLC monitoring .

Q. How does 3-aminopiperidine-2,6-dione function in amide coupling reactions for derivative synthesis?

  • Methodological Answer : The primary amine group of 3-aminopiperidine-2,6-dione reacts with activated carboxylic acids (e.g., HOBt esters) under mild conditions (room temperature, nitrogen atmosphere). For example, coupling with lactam-fused thienopyrimidine involves sequential ester hydrolysis and amide bond formation using EDC·HCl and HOBt as coupling agents. Reaction progress is tracked via TLC, and purification employs acid washes (1 M HCl) to remove unreacted reagents .

Q. What analytical techniques are critical for confirming the structure of 3-aminopiperidine-2,6-dione derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For stereochemical confirmation (e.g., (R)- or (S)-enantiomers), chiral HPLC or X-ray crystallography is recommended. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via melting point analysis and elemental composition .

Advanced Research Questions

Q. How do polymorphic forms of 3-aminopiperidine-2,6-dione derivatives impact their pharmacological activity?

  • Methodological Answer : Polymorphs (e.g., 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) are characterized using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). Stability studies under accelerated conditions (40°C/75% RH) assess phase transitions. Bioactivity differences between polymorphs are evaluated via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What mechanistic role does 3-aminopiperidine-2,6-dione play in PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, 4-fluoropomalidomide derivatives are synthesized via coupling with 3-aminopiperidine-2,6-dione, followed by linker conjugation to target protein ligands (e.g., WDR5). Degradation efficiency is validated using Western blotting and cellular viability assays .

Q. How can biocatalytic methods replace traditional chemical synthesis for 3-aminopiperidine-2,6-dione production?

  • Methodological Answer : Microbial enzymes (e.g., from Streptomyces spp.) catalyze the conversion of glutamine to (S)-3-aminopiperidine-2,6-dione via a blue pigment indigoidine intermediate. Process optimization involves pH control (6.5–7.5), substrate feeding strategies, and immobilization of enzymes on silica matrices. Biocatalytic yields are compared to chemical routes using LC-MS quantification .

Q. What strategies mitigate racemization during enantioselective synthesis of 3-aminopiperidine-2,6-dione derivatives?

  • Methodological Answer : Racemization is minimized by using non-polar solvents (e.g., DCM), low temperatures (0–5°C), and chiral auxiliaries (e.g., Evans oxazolidinones). Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% enantiomeric excess (ee). Chiral derivatization agents (e.g., Mosher’s acid) validate stereochemical integrity .

Q. How do solvent and temperature variations influence the crystallization of 3-aminopiperidine-2,6-dione-based compounds?

  • Methodological Answer : Crystallization screens using solvents like ethanol, acetonitrile, or THF at controlled cooling rates (0.1–0.5°C/min) identify optimal polymorphic forms. Solvent-antisolvent (e.g., water) methods enhance crystal uniformity. Crystal morphology is analyzed via scanning electron microscopy (SEM) .

Methodological Notes for Experimental Design

  • Contradiction Handling : Discrepancies in reported yields (e.g., 33% vs. 70–80%) may arise from solvent/base choices (pyridine vs. anhydrous ammonium acetate) or purification techniques (column chromatography vs. acid-base extraction) .
  • Safety Considerations : While not a focus, researchers should note that incomplete purification may leave toxic byproducts; rigorous washing (1 M HCl, saturated NaCl) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,6-piperidinedione
Reactant of Route 2
3-Amino-2,6-piperidinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.